

Standardized Uptake Value (SUV) Calculation in Preclinical FDG PET: Application Notes and Protocols

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Fludeoxyglucose F 18*

Cat. No.: *B008635*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Standardized Uptake Value (SUV) is a semi-quantitative metric widely used in positron emission tomography (PET) to estimate the relative uptake of a radiotracer in a region of interest (ROI). In preclinical research, particularly with the glucose analog 18F-fluorodeoxyglucose (FDG), SUV is a critical parameter for assessing tissue metabolism. This is invaluable in oncology, neurology, and cardiology studies to monitor disease progression and response to therapy.^{[1][2]} Accurate and reproducible SUV measurements are paramount for the integrity of preclinical findings.

This document provides detailed application notes and standardized protocols for the calculation of SUV in preclinical FDG PET imaging, with a focus on murine models. Adherence to these guidelines will help minimize variability and enhance the reliability and comparability of data across different studies and research sites.^{[1][3]}

Principles of SUV Calculation

The SUV is a ratio of the radioactivity concentration in a specific tissue or region of interest to the total injected radioactivity distributed throughout the body.^[4] The fundamental formula for SUV corrected for body weight (SUV_{bw}) is:

$SUV_{bw} = [\text{Tissue Radioactivity Concentration (kBq/mL)}] / [\text{Injected Dose (kBq)} / \text{Body Weight (g)}]$

This formula normalizes the tissue radioactivity concentration to the injected dose and the animal's body weight, allowing for a standardized comparison between subjects.[\[5\]](#)

Variations of the SUV Calculation

While SUV_{bw} is the most common calculation, other variations exist to account for different physiological parameters:

- SUV Lean Body Mass (SUV_{lbm}): This method normalizes the injected dose to the animal's lean body mass, which can be more accurate in studies where adiposity is a significant variable, as FDG uptake in fat is low.[\[6\]](#)
- SUV Body Surface Area (SUV_{bsa}): Normalization to body surface area is another alternative, though less common in preclinical studies.[\[6\]](#)

For most preclinical studies involving mice, SUV_{bw} is the recommended and most frequently used metric due to its simplicity and reproducibility.

Factors Influencing SUV

Numerous physiological and technical factors can significantly impact SUV values. Careful control of these variables is essential for obtaining accurate and reproducible data.

Table 1: Key Factors Affecting Preclinical FDG PET SUV Values

Factor Category	Specific Factor	Impact on FDG Uptake and SUV	Recommendations for Control
Animal Preparation	Fasting	Reduces endogenous glucose levels, minimizing competition with FDG and decreasing background signal in insulin-sensitive tissues like muscle and myocardium. [7] [8]	Fast animals for 4-6 hours prior to FDG injection. Overnight fasting may be used but can induce stress and alter physiology. [9] [10]
Blood Glucose Level		High blood glucose competes with FDG for cellular uptake, leading to lower tumor SUV and higher background.	Measure blood glucose before FDG injection. Aim for levels between 80-120 mg/dL. [10] [11]
Temperature		Hypothermia can activate brown adipose tissue (BAT), leading to high FDG uptake and masking signals from adjacent tissues.	Maintain the animal's body temperature using a heating pad or lamp before, during, and after FDG injection and during scanning. [8] [9] [10]
FDG Administration	Injection Route	Intravenous (tail vein) injection provides the most rapid and reproducible biodistribution. Intraperitoneal injection can be an alternative but may result in slower and more variable absorption. [7] [8]	Intravenous (tail vein) injection is strongly recommended.

	<p>The injected activity should be sufficient for good image quality but as low as reasonably achievable (ALARA). The injection volume should be minimal to avoid physiological disturbances.</p>	<p>Typical injected dose for mice is 3.7-7.4 MBq (100-200 μCi).[8]</p> <p>[11] The typical injection volume is 100-200 μL.[11][12]</p>
Injected Dose and Volume		
Extravasation	<p>Infiltration of the dose at the injection site will lead to an inaccurate calculation of the injected dose available for systemic distribution, resulting in artificially low SUV values.</p>	<p>Careful injection technique is crucial. The residual activity in the syringe and at the injection site should be monitored.</p>
Anesthesia	<p>Anesthetic Agent</p>	<p>Different anesthetics have varying effects on glucose metabolism. Isoflurane is commonly used but can increase myocardial FDG uptake. Ketamine/xylazine combinations may reduce uptake in the brain and heart compared to isoflurane.[13][14]</p> <p>Isoflurane (1.5-2% for maintenance) is widely used and provides stable anesthesia.[12][15]</p> <p>The choice of anesthetic should be consistent throughout a study.</p>

Conscious vs. Anesthetized Uptake	Anesthetizing the animal during the uptake period can reduce stress and muscle uptake of FDG.[3][7]	For most studies, especially in oncology, anesthesia during the uptake period is recommended to minimize background signal.[3]
Imaging and Data Analysis	Uptake Time	FDG uptake in tumors generally increases over time, while it clears from most normal tissues. A consistent uptake period of 60 minutes is recommended for static scans to allow for sufficient tracer accumulation in tumors and clearance from the blood pool.[8][11]
Scanner Calibration	Accurate calibration of the PET scanner and the dose calibrator is fundamental for quantitative accuracy.	Regular quality control and cross-calibration between the PET scanner and the dose calibrator are mandatory.[1][3]
Image Reconstruction	The reconstruction algorithm and its parameters (e.g., number of iterations and subsets) can affect SUV measurements.	Use a consistent reconstruction protocol for all scans within a study.
Region of Interest (ROI) Definition	The size and placement of the ROI can significantly influence the resulting SUVmean.	A standardized protocol for ROI definition is crucial. For tumors, ROIs can be drawn manually on a few representative

slices or using a semi-
automated
thresholding method.

Detailed Experimental Protocols

Animal Preparation

- Acclimatization: Allow animals to acclimate to the facility for at least one week before the imaging study.
- Fasting: Fast the mice for 4-6 hours before FDG injection. Water should be available ad libitum.[9]
- Temperature Maintenance: From the start of fasting until the end of the imaging session, maintain the animals in a warm environment (e.g., on a heating pad set to 37°C) to prevent hypothermia and activation of brown adipose tissue.[8][10]
- Blood Glucose Measurement: Immediately before FDG injection, measure the blood glucose level from a tail vein blood sample using a calibrated glucometer. Record the value. Blood glucose levels should ideally be within the range of 80-120 mg/dL.[10]

FDG Dose Preparation and Administration

- Dose Calculation: The target injected dose for a mouse is typically between 3.7 and 7.4 MBq (100-200 μ Ci).[8][11]
- Dose Drawing: Draw the calculated dose of 18F-FDG into a 1 mL syringe with a 27-30 gauge needle. The final volume should be approximately 100-200 μ L.[11][12]
- Dose Measurement: Measure the radioactivity in the syringe using a calibrated dose calibrator. Record this as the "pre-injection dose" along with the time of measurement.
- Anesthesia Induction: Anesthetize the mouse using isoflurane (3-4% for induction) in an induction chamber.[12]
- Injection: Transfer the mouse to a warmed surface and maintain anesthesia using a nose cone (1.5-2% isoflurane).[12][15] Perform a tail vein injection. Record the exact time of

injection.

- Residual Dose Measurement: Immediately after injection, measure the radioactivity remaining in the syringe in the same dose calibrator. Record this as the "post-injection dose" along with the time of measurement.
- Injected Dose Calculation: The actual injected dose is the pre-injection dose minus the post-injection dose, both decay-corrected to the time of injection.

Uptake Period

- Duration: Allow for a 60-minute uptake period following FDG injection.[8][11]
- Environment: During the uptake period, the animal should remain anesthetized and on a heating pad to maintain body temperature and minimize stress.[3]

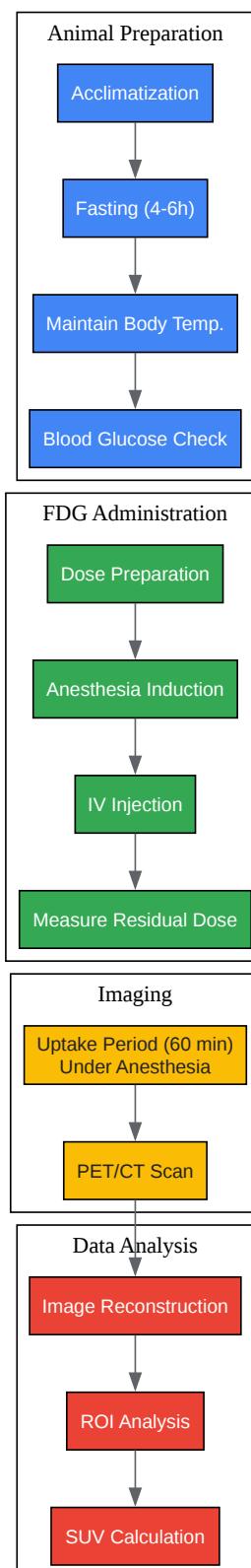
PET/CT Imaging

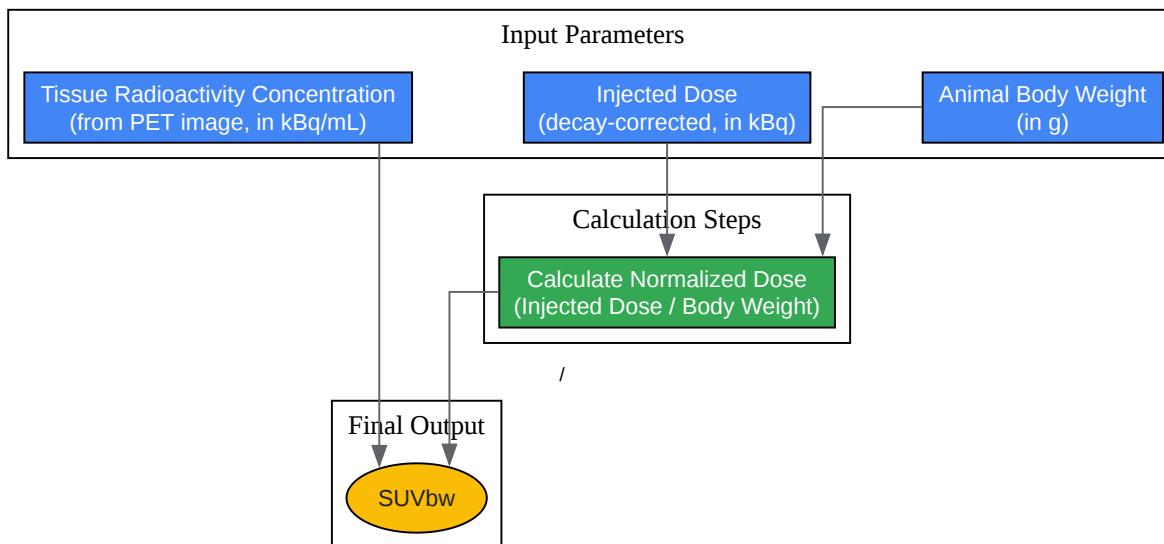
- Animal Positioning: Position the animal on the scanner bed. Ensure the region of interest is within the field of view.
- CT Scan: Perform a low-dose CT scan for anatomical co-registration and attenuation correction.
- PET Scan: Acquire a static PET scan for 10-15 minutes.
- Animal Recovery: After the scan, turn off the anesthesia and monitor the animal on a heating pad until it has fully recovered.

Image Analysis and SUV Calculation

- Image Reconstruction: Reconstruct the PET data using a consistent algorithm (e.g., OSEM3D) with corrections for attenuation, scatter, and radioactive decay.
- Image Co-registration: Co-register the PET and CT images.
- ROI Definition: Draw ROIs on the tissue of interest using the co-registered CT images for anatomical guidance.

- Radioactivity Concentration Measurement: The imaging software will provide the mean radioactivity concentration within the defined ROI in units of Bq/mL or similar.
- SUV Calculation: Calculate the SUV using the formula provided in Section 2. Ensure all units are consistent and that the injected dose is decay-corrected to the time of injection.


Data Presentation


Table 2: Summary of Recommended Parameters for Preclinical FDG PET in Mice

Parameter	Recommended Value	Notes
Animal Model	-	Specify strain, age, and sex.
Fasting Period	4-6 hours	To reduce background FDG uptake. [9] [10]
Anesthesia	Isoflurane (1.5-2% maintenance)	Provides stable and controllable anesthesia. [12] [15]
Blood Glucose	80-120 mg/dL	To minimize competition with FDG. [10]
Injected Dose	3.7-7.4 MBq (100-200 µCi)	Balance between image quality and radiation dose. [8] [11]
Injection Volume	100-200 µL	To minimize physiological disturbance. [11] [12]
Injection Route	Intravenous (tail vein)	For rapid and consistent biodistribution. [7] [8]
Uptake Period	60 minutes	For optimal tumor-to-background contrast. [8] [11]
PET Scan Duration	10-15 minutes	For adequate signal-to-noise ratio.
SUV Calculation	SUV _{bw}	Most common and reproducible method for mice.

Visualizations

Experimental Workflow

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. A guideline proposal for mice preparation and care in 18F-FDG PET imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A guideline proposal for mice preparation and care in 18F-FDG PET imaging | springermedizin.de [springermedizin.de]
- 4. TPC - SUV [turkupetcentre.net]
- 5. Frontiers | Quantitative preclinical PET imaging: opportunities and challenges [frontiersin.org]

- 6. med.emory.edu [med.emory.edu]
- 7. jnm.snmjournals.org [jnm.snmjournals.org]
- 8. jnm.snmjournals.org [jnm.snmjournals.org]
- 9. An anesthetic method compatible with 18F-FDG-PET studies in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. jnm.snmjournals.org [jnm.snmjournals.org]
- 12. SOP/Guidlines for Animal PET/CT Imaging Studies - Biomedical Research Imaging Center [med.unc.edu]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. cancerimagingarchive.net [cancerimagingarchive.net]
- To cite this document: BenchChem. [Standardized Uptake Value (SUV) Calculation in Preclinical FDG PET: Application Notes and Protocols]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b008635#standardized-uptake-value-suv-calculation-in-preclinical-fdg-pet>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com